molecular formula Cl6H42N14O2Ru3-10 B1580488 Azane;oxygen(2-);ruthenium;hexachloride CAS No. 25125-46-6

Azane;oxygen(2-);ruthenium;hexachloride

Cat. No.: B1580488
CAS No.: 25125-46-6
M. Wt: 786.3 g/mol
InChI Key: KRRAVWBLPHFPGM-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Azane; oxygen(2-); ruthenium; hexachloride" corresponds to ruthenium red, a trinuclear ruthenium complex with the formula [Ru₃(O)₂(NH₃)₁₄]Cl₆·nH₂O. This compound features two bridging oxide (O²⁻) ligands, 14 ammonia (azane, NH₃) ligands, and six chloride counterions . Ruthenium red is historically significant in biological research as a selective inhibitor of calcium (Ca²⁺) signaling pathways, particularly in studies of mitochondrial function and cytoplasmic polyadenylation element-binding protein (CPEB)-dependent mRNA translation . Its synthesis typically involves controlled oxidation of RuCl₃ in the presence of ammonia, though exact protocols vary .

Key properties include a deep red crystalline appearance, solubility in aqueous media, and stability under ambient conditions. The Ru centers exist in mixed oxidation states (Ru(III) and Ru(IV)), with the oxide bridges stabilizing the trinuclear core .

Properties

IUPAC Name

azane;oxygen(2-);ruthenium;hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRAVWBLPHFPGM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H42N14O2Ru3-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25125-46-6
Record name Tetradecaammine dioxotriruthenium hexachloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025125466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for preparing azane;oxygen(2-);ruthenium;hexachloride involves the reaction of ruthenium trichloride with ammonia and oxygen under controlled conditions:

  • Starting Materials : Ruthenium trichloride (RuCl3), ammonia (NH3), and oxygen (O2).
  • Procedure : Ruthenium trichloride is dissolved in water to form an aqueous solution. Ammonia gas or aqueous ammonia is then introduced along with oxygen.
  • Reaction Conditions : The mixture is maintained under controlled temperature and pressure to facilitate the oxidation and coordination processes.
  • Outcome : The reaction yields a solution containing the ruthenium complex, which upon evaporation crystallizes into the red crystalline this compound compound.

This synthetic route relies on the oxidation of ruthenium and coordination of ammonia ligands to form the stable hexachloride complex with bridging oxygen atoms.

Industrial Production Methods

Industrial scale synthesis follows the laboratory procedure but with modifications for scalability and purity:

  • Large Reactors : The reaction is conducted in large-scale reactors equipped for precise control of temperature, pressure, and gas flow rates.
  • Mixing : Ruthenium trichloride, ammonia, and oxygen gases are introduced and mixed thoroughly.
  • Purification : The crude product undergoes crystallization and filtration to isolate the pure hexachloride complex.
  • Quality Control : Analytical methods ensure the correct stoichiometry and purity of the compound.

This method allows for the production of this compound in quantities suitable for research and industrial applications.

Chemical Reaction Analysis in Preparation

The preparation process involves several key chemical reactions:

Reaction Type Description Reagents/Conditions Products/Notes
Oxidation Ruthenium(III) is oxidized to higher oxidation states (Ru(6+)) by oxygen in the presence of NH3 Oxygen, controlled temperature Formation of Ru(6+) complex with bridging O2-
Coordination Ammonia ligands coordinate to ruthenium centers forming ammine complexes NH3 gas or solution, aqueous medium Formation of tetradecaammine ligands
Crystallization Evaporation of solvent to isolate solid complex Controlled evaporation Red crystalline this compound

The oxidation and ligand coordination are critical steps to achieve the correct structure and oxidation state of the ruthenium centers.

Data Table Summarizing Preparation Parameters

Parameter Description Typical Values/Conditions
Ruthenium Source Ruthenium trichloride (RuCl3) Analytical grade
Ammonia Source Ammonia gas or aqueous ammonia Excess to ensure full coordination
Oxygen Pure oxygen gas Controlled flow, atmospheric or elevated pressure
Temperature Reaction temperature Typically 25–80 °C
Pressure Reaction pressure Atmospheric to slightly elevated
Reaction Time Duration of reaction Several hours to overnight
Purification Method Crystallization and filtration Slow evaporation at room temperature
Product Appearance Final compound Red crystalline solid

Notes on Preparation Challenges and Optimization

  • Control of Oxidation State : Maintaining the correct oxidation state of ruthenium is critical; excessive oxidation or reduction can lead to undesired species.
  • Ligand Coordination : Sufficient ammonia concentration is necessary to fully coordinate ruthenium centers.
  • Reaction Atmosphere : Oxygen levels must be carefully controlled to avoid over-oxidation or incomplete oxidation.
  • Purity : Impurities from incomplete reactions or side products require careful purification steps.
  • Scale-Up Considerations : Industrial synthesis requires robust control systems to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Azane;oxygen(2-);ruthenium;hexachloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state ruthenium compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of various ruthenium complexes with different ligands .

Scientific Research Applications

Catalytic Applications

2.1 Catalysis in Organic Reactions

Ruthenium complexes, including Azane;oxygen(2-);ruthenium;hexachloride, are widely used as catalysts in organic synthesis. They facilitate reactions such as:

  • Olefin Metathesis : Ruthenium-based catalysts are particularly effective for olefin metathesis, a reaction crucial for producing polymers and fine chemicals. The Grubbs catalyst, a well-known ruthenium complex, exemplifies this application .
  • Transfer Hydrogenation : These complexes can also promote transfer hydrogenation reactions, allowing for the reduction of ketones and imines under mild conditions .

Table 1: Catalytic Activities of Ruthenium Complexes

Reaction TypeCatalyst TypeExample Reaction
Olefin MetathesisGrubbs CatalystSynthesis of polynorbornene
Transfer HydrogenationChiral Ruthenium ComplexesEnantioselective reduction of ketones

Applications in Medicinal Chemistry

Ruthenium complexes have shown promise in anticancer therapy due to their ability to interact with biological molecules.

3.1 Anticancer Properties

Research has indicated that ruthenium complexes exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives of ruthenium can induce significant cell death in ovarian and colorectal cancer models .

Table 2: Cytotoxic Effects of Ruthenium Derivatives

CompoundCancer Cell LineIC50 (µM)
RAPTA-CWM-11516.9 ± 4.3
NAMI-ACOLO205>200
CisplatinMCF711.4 ± 1.3

The mechanism involves the generation of reactive oxygen species (ROS), which can lead to increased oxidative stress within cancer cells .

Emerging Applications

4.1 Electrochemical Applications

Ruthenium complexes are also being explored for their electrochemical properties, particularly in energy-related applications such as:

  • Oxygen Evolution Reaction (OER) : Ruthenium dioxide (RuO₂), derived from ruthenium complexes, serves as an efficient catalyst for OER in water splitting applications . This process is vital for renewable energy technologies.

Table 3: Electrocatalytic Performance of Ruthenium-Based Catalysts

Catalyst TypeOER Overpotential (mV)Stability (Hours)
Nanocrystalline RuO₂~360>100
Amorphous RuO₂Poor<10

Mechanism of Action

The mechanism of action of Azane;oxygen(2-);ruthenium;hexachloride involves its interaction with various molecular targets and pathways. In biological systems, it binds to specific cellular structures, allowing for visualization under a microscope. In chemical reactions, it acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby speeding up the reaction process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexaammineruthenium(II) Chloride ([Ru(NH₃)₆]Cl₂)

  • Structure: Mononuclear Ru(II) center coordinated by six NH₃ ligands, with two Cl⁻ counterions .
  • Oxidation State : Ru(II).
  • Molecular Weight : 232.66 g/mol .
  • Applications : Used as a precursor in coordination chemistry and catalysis. Unlike ruthenium red, it lacks oxide ligands and biological activity.
  • Toxicity: Limited data, but Ru(II) complexes are generally less reactive than higher oxidation states.

Potassium Hexachlororuthenate(IV) (K₂[RuCl₆])

  • Structure : Hexachlororuthenate(IV) anion ([RuCl₆]²⁻) with K⁺ counterions .
  • Oxidation State : Ru(IV).
  • Molecular Weight : ~391.97 g/mol .
  • Applications: Employed in materials science for synthesizing Ru-based nanomaterials. Unlike ruthenium red, it lacks NH₃ or O²⁻ ligands.
  • Toxicity : High solubility in water may increase bioavailability, posing environmental risks .

Ruthenium Oxychloride (RuOCl₄)

  • Structure: Hypothetical monomeric Ru(IV) complex with oxide and chloride ligands. Not directly evidenced in the provided sources but inferred from ReOCl₄ analogs .
  • Oxidation State : Ru(IV).
  • Applications: Potential catalytic applications, though less studied than polynuclear complexes.

Data Tables

Property Ruthenium Red Hexaammineruthenium(II) Chloride K₂[RuCl₆]
Formula [Ru₃O₂(NH₃)₁₄]Cl₆·nH₂O [Ru(NH₃)₆]Cl₂ K₂[RuCl₆]
Oxidation State Ru(III/IV) Ru(II) Ru(IV)
Molecular Weight (g/mol) ~786.42 232.66 ~391.97
Ligands O²⁻, NH₃, Cl⁻ NH₃, Cl⁻ Cl⁻
Applications Biological research Precursor in synthesis Materials science
Toxicity Moderate (Ca²⁺ inhibition) Low High (environmental)

Research Findings

  • Biological Activity : Ruthenium red inhibits Ca²⁺-dependent processes, including mitochondrial uptake and CPEB-mediated translation .
  • Synthetic Methods : RuCl₃ and NH₃ under oxidative conditions yield ruthenium red, while [Ru(NH₃)₆]Cl₂ is synthesized via direct ammoniation of RuCl₂ .
  • Environmental Impact : Potassium hexachlororuthenate(IV) poses risks due to water solubility and persistence, necessitating careful handling .

Biological Activity

Azane;oxygen(2-);ruthenium;hexachloride, commonly known as Ruthenium Red, is a compound with significant biological activity primarily due to its interactions with calcium channels and its role as a polycationic dye. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications in research, and relevant case studies.

  • IUPAC Name : azane;oxygen(2-);ruthenium(3+);ruthenium(4+);hexachloride
  • Molecular Formula : Cl6H42N14O2Ru3
  • Molecular Weight : 786.3 g/mol
  • CAS Number : 11103-72-3

Target of Action

Ruthenium Red primarily targets calcium channels, acting as an inhibitor of calcium ion release from the sarcoplasmic reticulum. This inhibition affects various physiological processes, including muscle contraction and neurotransmission.

Mode of Action

The compound functions as a polycationic dye that disrupts calcium homeostasis by:

  • Inhibiting the release of calcium ions.
  • Blocking calcium uptake in cells.

This disruption can lead to altered cellular signaling pathways and physiological responses, particularly in muscle and nerve tissues .

Biological Applications

Ruthenium Red has diverse applications in biological research:

  • Histology : It is used to stain aldehyde-fixed mucopolysaccharides, enhancing the visualization of cellular structures under microscopy.
  • Pharmacology : The compound serves as a pharmacological tool to investigate calcium-dependent cellular mechanisms.
  • Electrochemistry : It has been utilized in electrochemical sensors for detecting biocompounds like ascorbic acid and dopamine when immobilized on electrodes .

Calcium Channel Inhibition

A study demonstrated that Ruthenium Red effectively inhibits mitochondrial calcium uniporter activity, leading to significant alterations in cellular calcium dynamics. This was evidenced by changes in muscle contraction patterns in vitro when exposed to varying concentrations of the compound .

Staining Techniques

In histological applications, Ruthenium Red has been shown to impart a distinctive red color to amyloid-beta (Aβ) plaques in Alzheimer's disease models. This staining allows for the visualization of Aβ deposits under polarized light microscopy, facilitating the study of neurodegenerative processes .

Electrochemical Applications

Research indicates that Ruthenium Red can modify carbon nanotubes for enhanced electrochemical sensing capabilities. This modification allows for simultaneous detection of multiple biocompounds, showcasing its versatility beyond traditional staining applications .

Summary Table of Biological Activities

Activity Description
Calcium Channel InhibitionDisrupts calcium ion release affecting muscle contraction and neurotransmission.
Histological StainingStains aldehyde-fixed mucopolysaccharides for enhanced visualization in microscopy.
Electrochemical SensingUsed as a modifier for sensors detecting biocompounds like dopamine and ascorbic acid.
Interaction with Amyloid PlaquesBinds to Aβ fibrils, enabling visualization and study of neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;oxygen(2-);ruthenium;hexachloride
Reactant of Route 2
Azane;oxygen(2-);ruthenium;hexachloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.